molecular formula C5H12ClNO2 B11920541 4-Piperidone monohydrate, HCl

4-Piperidone monohydrate, HCl

Cat. No.: B11920541
M. Wt: 153.61 g/mol
InChI Key: SXWRTZOXMUOJER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Piperidin-4-one hydrochloride hydrate can be synthesized through various methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which enables a simple and mild reduction to produce 4-piperidones . Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford tertiary propargylamines .

Industrial Production Methods

The industrial production of piperidin-4-one hydrochloride hydrate typically involves the conversion of N-carbethoxy 4-piperidone to piperidone hydrochloride hydrate in high yield and purity. This process is simple, economical, and eco-friendly .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidin-4-one hydrochloride hydrate include:

Uniqueness

Piperidin-4-one hydrochloride hydrate is unique due to its specific structure and reactivity, which make it a valuable intermediate in the synthesis of various biologically active compounds. Its ability to undergo selective reduction and substitution reactions allows for the production of a wide range of derivatives with potential therapeutic applications .

Properties

Molecular Formula

C5H12ClNO2

Molecular Weight

153.61 g/mol

IUPAC Name

hydron;piperidin-4-one;chloride;hydrate

InChI

InChI=1S/C5H9NO.ClH.H2O/c7-5-1-3-6-4-2-5;;/h6H,1-4H2;1H;1H2

InChI Key

SXWRTZOXMUOJER-UHFFFAOYSA-N

Canonical SMILES

[H+].C1CNCCC1=O.O.[Cl-]

Origin of Product

United States

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